N-(2,6-DIPHENYLPYRIMIDIN-4-YL)-2-ETHYLBUTANAMIDE
Description
Properties
CAS No. |
820961-46-4 |
|---|---|
Molecular Formula |
C22H23N3O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2,6-diphenylpyrimidin-4-yl)-2-ethylbutanamide |
InChI |
InChI=1S/C22H23N3O/c1-3-16(4-2)22(26)25-20-15-19(17-11-7-5-8-12-17)23-21(24-20)18-13-9-6-10-14-18/h5-16H,3-4H2,1-2H3,(H,23,24,25,26) |
InChI Key |
ZMYSFVQFZFGCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(2,6-Diphenylpyrimidin-4-yl)-2-ethylbutanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including synthesis methods, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C22H23N3O
- CAS Number : 820961-46-4
Structural Features
The core structure consists of a diphenylpyrimidine moiety, which is known for its diverse biological activities. The ethylbutanamide side chain may enhance its pharmacological profile by influencing solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The mechanisms by which these compounds exert their effects include:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- DNA Interaction : Certain derivatives have demonstrated the ability to bind to DNA, disrupting replication and transcription processes crucial for cancer cell survival.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 20 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 25 | DNA intercalation |
These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that pyrimidine derivatives possess significant antibacterial and antifungal activities.
Antibacterial Efficacy
A comparative study assessed the antibacterial activity of various pyrimidine derivatives. The results are summarized below:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 32 µg/mL against S. aureus |
| N-(4-Methylpyrimidin-2-yl)-3-methylbutanamide | 16 µg/mL against E. coli |
The compound exhibited moderate antibacterial activity, suggesting further optimization could enhance its efficacy.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key observations include:
- Substituents on the Pyrimidine Ring : Modifications at positions 2 and 6 significantly affect potency; electron-donating groups enhance activity.
- Alkyl Chain Length : Variations in the length and branching of the side chain influence solubility and cellular uptake.
- Functional Groups : The presence of amide functional groups has been linked to increased interaction with biological targets.
Research Findings
A recent review highlighted that compounds with a similar structural framework demonstrated a variety of biological activities including:
- Anti-inflammatory
- Antiviral
- Analgesic
These findings underscore the versatility of pyrimidine derivatives in therapeutic applications.
Chemical Reactions Analysis
Amide Group Reactivity
The 2-ethylbutanamide side chain exhibits typical amide behavior:
-
Hydrolysis : Under acidic or basic conditions, the amide bond may undergo cleavage to yield 2-ethylbutanoic acid and the corresponding amine (4,6-diphenylpyrimidin-2-amine).
-
Nucleophilic substitution : The electron-withdrawing pyrimidine ring enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles (e.g., Grignard reagents or organolithium compounds).
Comparative stability :
The bulky 2-ethylbutanamide group sterically hinders rapid hydrolysis, as evidenced by the compound’s stability in ambient conditions .
Substitution Reactions at the Phenyl Rings
The para-substituted phenyl groups at positions 4 and 6 participate in:
-
Electrophilic aromatic substitution : Nitration or sulfonation occurs preferentially at the meta positions relative to the pyrimidine ring due to deactivation by the electron-withdrawing pyrimidine core.
-
Cross-coupling reactions : Suzuki-Miyaura coupling could modify the phenyl groups if halogenated precursors are used in synthesis.
Biological Activity and Functionalization
Though beyond the scope of pure chemical reactions, antimicrobial studies of analogous 4,6-diphenylpyrimidines reveal that:
Comparison with Similar Compounds
Structural Differences
The compound class shares a pyrimidine core but differs in substituents and stereochemistry:
- N-(2,6-Diphenylpyrimidin-4-yl)-2-ethylbutanamide : Ethyl side chain on the butanamide group.
- N-(2,6-Diphenylpyrimidin-4-yl)-2-methylbutanamide : Methyl side chain instead of ethyl, reducing steric bulk and hydrophobicity .
- Compounds m, n, o (Pharmacopeial Forum): Feature hexan-2-yl backbones with hydroxy, phenoxy, and tetrahydro-pyrimidinyl substituents, resulting in higher molecular complexity and stereochemical diversity (e.g., (R)- and (S)-configurations) .
Physicochemical Properties
Key Observations :
- Compounds m, n, o exhibit significantly larger molecular weights and polar surface areas (PSA) due to hydroxy and phenoxy groups, likely reducing bioavailability .
Functional Implications
- Compounds m, n, o, with their complex substituents, are likely designed for targeted interactions (e.g., enzyme inhibition) but may face challenges in solubility .
- Synthetic Accessibility : The ethyl variant’s simpler structure compared to compounds m, n, o suggests easier synthesis and scalability .
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing N-(2,6-diphenylpyrimidin-4-yl)-2-ethylbutanamide?
A multi-step synthesis typically involves coupling 2-ethylbutanamide with a functionalized 2,6-diphenylpyrimidin-4-yl intermediate under anhydrous conditions. Characterization should include:
Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?
Use SHELXL for small-molecule refinement, applying restraints for disordered substituents (e.g., ethyl or phenyl groups). Key steps:
- Validate data quality with Rint < 0.05 and completeness >98%.
- Apply Hirshfeld atom refinement (HAR) for hydrogen-bonding networks .
- Cross-check thermal displacement parameters (Ueq) to identify overfitting .
Advanced Research Questions
Q. What strategies address contradictions in hydrogen-bonding patterns observed in crystallographic studies of this compound?
Discrepancies may arise from polymorphism or solvent inclusion. Methodological approaches:
- Conduct graph set analysis (as per Etter’s formalism) to classify hydrogen-bond motifs (e.g., D(2) chains or R2<sup>2</sup>(8) rings) .
- Compare experimental data with DFT-calculated electrostatic potential maps to identify energetically favorable bonding configurations.
- Use temperature-dependent crystallography to probe dynamic interactions (e.g., lattice solvent mobility) .
Q. How can iterative qualitative analysis resolve contradictions in structure-activity relationship (SAR) studies for this compound?
Adopt a mixed-methods framework :
- Iterative coding : Identify outliers in biological assay data (e.g., IC50 variability) and correlate with crystallographic parameters (e.g., torsion angles).
- Triangulation : Cross-validate NMR-derived conformational preferences with molecular dynamics (MD) simulations.
- Apply principal contradiction analysis to prioritize variables (e.g., steric hindrance vs. electronic effects) impacting SAR .
Q. What advanced techniques optimize the experimental phasing of low-symmetry crystals of this compound?
For challenging datasets:
- Use SHELXC/D/E pipelines for fast, robust phasing, especially with twinned or weak data .
- Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
- Apply Patterson seeding in SHELXD to resolve heavy-atom substructures in low-completeness datasets .
Data Analysis & Interpretation
Q. How should researchers statistically validate crystallographic refinement parameters to avoid overinterpretation?
Q. What methodologies mitigate bias in SAR studies when correlating crystallographic data with biological activity?
- Apply multivariate regression to deconvolute steric, electronic, and solvation effects.
- Use Bayesian networks to model non-linear relationships between structural descriptors (e.g., logP, polar surface area) and activity.
- Validate models via leave-one-out cross-validation (LOOCV) to avoid overfitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
